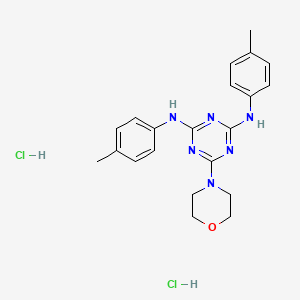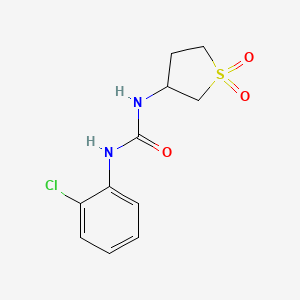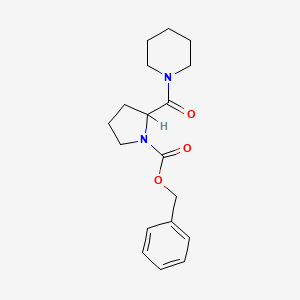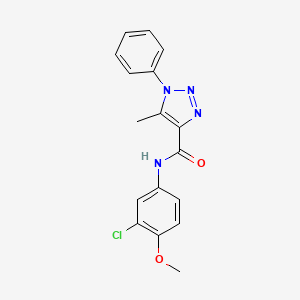
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,3,5-triazine . 1,3,5-Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazines often involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The structure of 1,3,5-triazines can be modified by substituting different groups at the 2, 4, and 6 positions . The dihedral angles between the triazine ring and the pendant rings can vary .Chemical Reactions Analysis
The chemical transformation of 1,3,5-triazines can be studied under high-pressure conditions . The reaction products often reveal a crystalline phase that could be assigned to a layered carbon nitride containing linked s-triazine rings along with amorphous material .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazines can be influenced by the specific substituents at the 2, 4, and 6 positions .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride is a versatile compound used in the synthesis of various materials. A study by Dinari and Haghighi (2017) discusses the use of a similar triazine compound in the creation of heat-resistant polyamides. These polyamides, synthesized under green conditions, demonstrated remarkable solubilities and good thermal stability, indicating potential applications in high-temperature environments (Dinari & Haghighi, 2017).
Crystallography and Molecular Structure
Research by Li et al. (2005) and Jiang et al. (2007) focused on the synthesis of compounds closely related to 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride. Their studies revealed insights into the molecular structure and crystallography of these compounds, highlighting the intermolecular hydrogen bonding and the chair conformation of the morpholine ring, a characteristic structural feature (Li et al., 2005); (Jiang et al., 2007).
Luminescence and Excited States
Oliva et al. (2005) conducted a study on the low-lying excited states of sym-triazines, providing valuable information that could be relevant for understanding the photophysical properties of similar triazine-based compounds (Oliva et al., 2005).
Antimicrobial Applications
Research has also explored the antimicrobial potential of triazine derivatives. For instance, Patel et al. (2003) synthesized various triazine compounds and tested their antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Patel et al., 2003).
Environmental Applications
The compound's relevance in environmental science is highlighted by a study conducted by Boudesocque et al. (2008), which investigated the use of a biosorbent for the removal of pesticides, including triazine derivatives, from wastewater. This study suggests the environmental significance of such compounds in water treatment processes (Boudesocque et al., 2008).
Wirkmechanismus
Target of Action
This compound belongs to the class of 1,3,5-triazines, which are known to have diverse biological properties . Some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
It is known that 1,3,5-triazines interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Some 1,3,5-triazines have been found to display important biological properties, including antitumor activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.2ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAASQVXAKOFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2885511.png)


![3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B2885516.png)
![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)
![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)



![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2885530.png)
![benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate](/img/structure/B2885531.png)
